3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid
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Overview
Description
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is a chemical compound with the molecular formula C15H15NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a sulfamoyl group attached to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid typically involves the reaction of 2,4-dimethylphenylamine with 4-methylbenzenesulfonyl chloride, followed by the introduction of a carboxyl group. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfamoyl derivatives.
Scientific Research Applications
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
- 4-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
- 2-[(2,4-Dimethylphenyl)sulfamoyl]benzoic acid
Uniqueness
3-[(2,4-Dimethylphenyl)sulfamoyl]-4-methylbenzoic acid is unique due to the presence of both a sulfamoyl group and a methyl group on the benzoic acid ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-4-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10-4-7-14(12(3)8-10)17-22(20,21)15-9-13(16(18)19)6-5-11(15)2/h4-9,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMLOIAVGOMPKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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